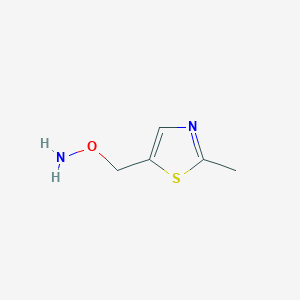
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a trifluoromethyl group attached to the ethanamine moiety
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Synthetic Route: The reaction involves the condensation of 2-chloro-4-fluoroaniline with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of various substituted derivatives.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-4-fluorophenylboronic acid, 2-chloro-4-fluorophenylsulfamoyl derivatives, and 2-chloro-4-fluorophenylthiazole derivatives share structural similarities
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H6ClF4N |
|---|---|
Peso molecular |
227.58 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6ClF4N/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7H,14H2 |
Clave InChI |
RRUXEWVKGASSLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)






![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)

